Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have attracted significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of isoflavones with 3-aminopyrazoles. For instance, 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized by reacting 7-chloroisoflavone with 3-aminopyrazole under microwave irradiation . The reaction is carried out in methanol with sodium methoxide as a base, leading to the formation of the desired product in good yields .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amino derivatives, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function and leading to the desired biological effect. For instance, it may inhibit fungal enzymes, thereby preventing fungal growth .
Comparison with Similar Compounds
Similar Compounds
7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar in structure but lacks the methyl group.
5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar but lacks the phenyl and chloro groups.
Uniqueness
Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H10ClN3O2 |
---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C14H10ClN3O2/c1-20-14(19)10-8-16-18-12(15)7-11(17-13(10)18)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
UNBJKNIIKVPJMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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